1,3-Dichloro-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dichloro-5-(trifluoromethoxy)benzene is an aromatic organic compound with the molecular formula C7H3Cl2F3O. It is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is not naturally occurring and is synthesized in laboratories. It is of interest in scientific research due to its unique properties, which make it a valuable reagent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
1,3-Dichloro-5-(trifluoromethoxy)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-(difluoromethyl)-2-(trifluoromethoxy)benzene: Similar in structure but with a difluoromethyl group instead of a trifluoromethoxy group.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Contains bromine atoms instead of chlorine.
1,3-Dichloro-5-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dichloro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine atoms and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1,3-dichloro-5-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROPIASPJDAOFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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